3-(3-Tert-butylphenoxy)propan-1-ol
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Overview
Description
3-(3-Tert-butylphenoxy)propan-1-ol is an organic compound with the molecular formula C13H20O2 It is a derivative of propan-1-ol, where the hydroxyl group is attached to a propyl chain that is further connected to a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butylphenoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-tert-butylphenol with epichlorohydrin in the presence of a base, followed by the ring-opening of the resulting epoxide with a nucleophile such as water or an alcohol. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Tert-butylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(3-Tert-butylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Tert-butylphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitro-phenoxy)-propan-1-ol: Similar structure but with a nitro group instead of a tert-butyl group.
3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol: Contains a tert-butylamino group and a morpholino-thiadiazole moiety.
Uniqueness
3-(3-Tert-butylphenoxy)propan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
145073-39-8 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-(3-tert-butylphenoxy)propan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10,14H,5,8-9H2,1-3H3 |
InChI Key |
MNQHLULUOSLMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCO |
Origin of Product |
United States |
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